N-(4-chlorobenzyl)-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O/c17-13-7-5-11(6-8-13)10-18-16(20)15-9-12-3-1-2-4-14(12)19-15/h1-9,19H,10H2,(H,18,20) |
InChI Key |
BCFKKUKMWRCNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities. nih.govresearchgate.net This structural motif is a common feature in numerous natural products, alkaloids, and synthetic compounds that have been successfully developed into clinically used drugs. nih.govijpsr.com Its prevalence stems from the ability of the indole ring to interact with a diverse array of biological targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net
The therapeutic applications of indole derivatives are extensive, spanning a wide range of disease areas. Researchers have successfully designed indole-based compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com The structural versatility of the indole scaffold allows for the introduction of various substituents at different positions, which can significantly modulate the compound's biological activity, efficacy, and safety profile. mdpi.com This adaptability has made the indole nucleus a "privileged structure" in drug discovery, consistently providing a robust starting point for the development of novel therapeutic agents. benthamdirect.com
The N 4 Chlorobenzyl 1h Indole 2 Carboxamide Core Structure: a Study in Rational Design
The specific architecture of N-(4-chlorobenzyl)-1H-indole-2-carboxamide is a testament to the principles of rational drug design, where each component of the molecule is strategically chosen to optimize its interaction with a biological target. The core structure can be deconstructed into two key pharmacophoric elements: the indole-2-carboxamide group and the N-(4-chlorobenzyl) substituent.
Academic Research Trajectories for Indole 2 Carboxamide Derivatives
Strategic Approaches to Indole-2-carboxamide Scaffold Construction
The indole-2-carboxamide scaffold serves as a crucial precursor for a wide array of polycyclic indole (B1671886) structures and bioactive molecules. rsc.org Its synthesis can be approached through various strategic routes, primarily involving the initial construction of the indole ring system followed by the formation of the carboxamide functional group.
Classic Cyclization Reactions and Their Optimization
The formation of the indole nucleus is a cornerstone of this synthetic strategy. Several classic named reactions have been developed for this purpose, with ongoing efforts to optimize their efficiency and substrate scope. mdpi.com
One of the most prominent methods is the Reissert indole synthesis . wikipedia.org This reaction typically involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, often using zinc in acetic acid, yields indole-2-carboxylic acid. wikipedia.org The use of potassium ethoxide has been shown to be more effective than sodium ethoxide in the initial condensation step. wikipedia.org A modification of this method, known as the Butin modification, utilizes an intramolecular furan (B31954) ring-opening to generate a carbonyl group necessary for the cyclization to form the indole structure. wikipedia.org
Another classic approach is the Fischer indole synthesis , which can be adapted to produce indole-2-carboxylic acids from the reaction of pyruvic acid phenylhydrazone, often catalyzed by zinc chloride. orgsyn.org Modern advancements in indole synthesis have also seen the rise of transition metal-catalyzed reactions, such as those employing palladium catalysts. mdpi.comportonpharma.com These methods offer advantages in terms of functional group tolerance and the ability to generate diverse structures. mdpi.com For instance, a two-step methodology involving a Sonogashira cross-coupling of an o-haloaniline followed by nucleophilic addition of the amine to the triple bond provides a viable route to the indole nucleus. mdpi.com
Optimization of these cyclization reactions is an active area of research. For example, in palladium-catalyzed cyclizations of 2-alkynylaniline derivatives, the addition of acetic acid has been shown to improve reaction yields. mdpi.com The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization. researchgate.net
Functional Group Interconversions for Carboxamide Formation
Once the indole-2-carboxylic acid scaffold is established, the next critical step is the formation of the carboxamide group. This is a common functional group interconversion in organic synthesis. The most direct method involves the coupling of an indole-2-carboxylic acid with an appropriate amine. nih.govnih.gov
This amide bond formation is typically facilitated by the use of coupling reagents to activate the carboxylic acid. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov Other coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) have also been employed, though sometimes with lower yields. nih.gov Another effective coupling agent is benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being common options. nih.govmdpi.com
An alternative to direct coupling involves the conversion of the indole-2-carboxylic acid to an acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. clockss.org This two-step process can be efficient but may not be suitable for sensitive substrates. The table below summarizes common coupling agents used for this transformation.
| Coupling Agent System | Base | Solvent(s) | Reference(s) |
| EDC·HCl, HOBt | DIPEA | DCM, DMF | nih.gov, nih.gov |
| DCC, DMAP | - | - | nih.gov |
| BOP | DIPEA | DCM | mdpi.com |
| CDI | - | Pyridine | nih.gov |
Specific Reaction Pathways for Introducing the N-(4-chlorobenzyl) Moiety
The introduction of the N-(4-chlorobenzyl) group is a key step in the synthesis of the target compound. This can be achieved either by N-alkylation of the indole nitrogen for related compounds or, more directly for the title compound, through an amide coupling reaction.
N-Alkylation of the Indole Nitrogen for Related Compounds
While this compound has an unsubstituted indole nitrogen, the synthesis of related analogues often involves N-alkylation. The direct N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen and potential competition from C3-alkylation. mdpi.comnih.gov
Several methods have been developed to achieve selective N-alkylation. A common approach involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkyl halide like 4-chlorobenzyl bromide. chemicalbook.com Other bases like potassium hydroxide (B78521) in an ionic liquid have also been shown to be effective for the N-alkylation of various N-heterocycles, including indoles. organic-chemistry.org
More advanced techniques include the Mitsunobu reaction, which allows for the N-alkylation of indoles with alcohols. rsc.org Copper-catalyzed cross-coupling reactions between N-tosylhydrazones and indoles have also emerged as an efficient method for direct N-alkylation. rsc.org Furthermore, iron-catalyzed borrowing-hydrogen alkylation of indolines followed by oxidation offers a two-step, one-pot procedure to access N-alkylated indoles. nih.gov
Amide Coupling Reactions for N-Substitution on the Carboxamide
The most direct and common method for the synthesis of this compound is the amide coupling reaction between indole-2-carboxylic acid and 4-chlorobenzylamine. nih.gov This reaction follows the general principles of amide bond formation discussed previously.
The process typically involves activating the indole-2-carboxylic acid with a coupling reagent like EDC·HCl and HOBt in a suitable solvent such as DCM or DMF, followed by the addition of 4-chlorobenzylamine. nih.govnih.gov The reaction is usually carried out in the presence of a non-nucleophilic base like DIPEA to neutralize the hydrochloride salt of the coupling agent and the amine. nih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). chemicalbook.com
Purification and Analytical Characterization Techniques for Research Purposes
After the synthesis is complete, the crude product must be purified and its structure confirmed. Standard laboratory techniques are employed for this purpose.
Purification: The initial workup of the reaction mixture often involves washing with aqueous solutions to remove excess reagents and byproducts. mdpi.com Common purification methods for indole derivatives include:
Recrystallization: This technique is used to purify solid products by dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). researchgate.net
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. nih.gov
Analytical Characterization: Once purified, the identity and purity of this compound are confirmed using a variety of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Specific chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule. For example, the proton on the indole nitrogen typically appears as a broad singlet at a high chemical shift in the ¹H NMR spectrum. mdpi.comnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.comnih.gov Electrospray ionization (ESI) is a common method used for these types of molecules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include N-H and C=O stretching vibrations. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound by separating it from any remaining impurities. nih.gov
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. nih.gov
Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the calculated values to confirm its molecular formula. nih.gov
The following table provides an example of the kind of analytical data that would be used to characterize the target compound.
| Technique | Expected Observations for this compound | Reference(s) |
| ¹H NMR (DMSO-d₆) | Signals for indole ring protons, benzyl (B1604629) protons, and NH protons. | nih.gov |
| ¹³C NMR (DMSO-d₆) | Signals for all unique carbon atoms in the molecule. | nih.gov |
| IR (KBr) | Stretching vibrations for N-H (indole and amide), C=O (amide), and C-H (aromatic and aliphatic). | nih.gov |
| Mass Spec (ESI) | A molecular ion peak corresponding to the mass of the compound. | nih.gov |
| Melting Point | A specific and narrow temperature range. | nih.gov |
Influence of Substituents on the Indole Nucleus
The nature and position of substituents on the indole core play a pivotal role in modulating the biological activity of indole-2-carboxamide derivatives. Halogenation at specific positions has been a particularly fruitful strategy in optimizing the potency of these compounds.
Research has shown that the introduction of a chloro or fluoro group at the C5 position of the indole ring can enhance the modulatory potency of these compounds at the CB1 receptor. nih.gov In the context of antiproliferative activity, the 5-chloroindole (B142107) moiety has been found to improve the fitting of compounds within the active sites of various kinases, including EGFR, BrafV600E, and VEGFR-2. mdpi.com This is attributed to favorable interactions within the hydrophobic pocket of the enzymes. mdpi.com Specifically, the 5-chloroindole group can form pi-H interactions with amino acid residues like Val471 and/or Ile527. mdpi.com
The substitution of a chlorine atom at the 5-position is generally more tolerated for antiproliferative action than a bromine atom. nih.gov For instance, replacing a chlorine atom with bromine at this position can lead to a significant decrease in antiproliferative activity. nih.gov However, both chlorine and bromine at the C5 position can engage in halogen bond interactions with residues such as Leu764 and/or Thr766 in the protein pocket. nih.gov
In the realm of antimycobacterial agents, substitutions at the 4- and 6-positions of the indole ring have been found to be optimal for activity. nih.gov For example, a 4,6-dichloro substitution on the indole core can lead to a nearly three-fold increase in activity against Mycobacterium tuberculosis compared to unsubstituted analogs. nih.gov A single bromo group at the 6-position has also been shown to significantly increase activity compared to unsubstituted and 5-halosubstituted indoles. nih.gov The combination of chloro, fluoro, or cyano substitutions at the 4- and 6-positions has been demonstrated to improve metabolic stability. nih.gov
The following table summarizes the influence of various substituents on the indole nucleus on the biological activity of indole-2-carboxamide derivatives.
| Substituent Position | Substituent | Biological Activity | Reference |
| 5 | Chloro, Fluoro | Enhanced CB1 receptor modulation | nih.gov |
| 5 | Chloro | Improved fitting in EGFR, BrafV600E, VEGFR-2 active sites | mdpi.com |
| 5 | Bromo | Decreased antiproliferative activity compared to chloro | nih.gov |
| 4, 6 | Dichloro | Increased antimycobacterial activity | nih.gov |
| 6 | Bromo | Increased antimycobacterial activity | nih.gov |
| 4, 6 | Chloro, Fluoro, Cyano | Improved metabolic stability | nih.gov |
Impact of N-Substitution on the Indole Nitrogen (N1) on Biological Potency and Selectivity
Modification of the N1 position of the indole ring is another critical determinant of the biological activity and selectivity of indole-2-carboxamide derivatives. The introduction of various substituents at this position can profoundly influence the compound's interaction with its biological target.
Role of Benzyl and Substituted Benzyl Moieties at N1
The N-benzyl group and its substituted analogs are frequently employed in the design of indole-2-carboxamides. However, the presence of an unsubstituted N-benzyl group at the amide substituent has been associated with very weak anti-inflammatory potency. acs.org
In the context of monoamine oxidase B (MAO-B) inhibition, benzyl and benzoyl moieties bearing electron-withdrawing groups, such as 3- or 4-fluoro substituents, have been shown to exert better inhibition than pyridylmethyl substituents. nih.gov For instance, an N-(4-fluorobenzyl)indoleamide exhibited approximately two-fold higher cytotoxicity and antiproliferative activities against certain cancer cell lines compared to its unsubstituted N-benzyl counterpart. nih.gov
The nature of the substituent on the benzyl ring is crucial. In some studies, introducing a methyl group at the 3-position of the N-linked benzyl group diminished the antitumor activity. nih.gov Conversely, research on anti-proliferative agents has highlighted the synthesis of N-(4-chlorobenzyl)-1H-indole-2-carbohydrazide, indicating the importance of this specific substitution pattern. mdpi.com
The table below illustrates the impact of various N1-benzyl and substituted benzyl moieties on the biological activity of indole-2-carboxamides.
| N1 Substituent | Biological Activity | Reference |
| Unsubstituted Benzyl | Weak anti-inflammatory activity | acs.org |
| 3- or 4-Fluorobenzyl/benzoyl | Better MAO-B inhibition | nih.gov |
| 4-Fluorobenzyl | Higher cytotoxicity and antiproliferative activity | nih.gov |
| 3-Methylbenzyl | Diminished antitumor activity | nih.gov |
| 4-Chlorobenzyl | Component of potent anti-proliferative agents | mdpi.com |
Elucidation of Structural Requirements at the Carboxamide Nitrogen for Enhanced Activity
The substituent attached to the carboxamide nitrogen (the "head group") is a key determinant of the biological activity of indole-2-carboxamides. The size, lipophilicity, and electronic properties of this group can significantly influence potency and selectivity.
Significance of the N-(4-chlorobenzyl) Group and Related Phenyl/Benzyl Substitutions
In the context of antimycobacterial activity, bulky, electron-withdrawing, and lipophilic groups on the phenyl ring of the N-benzyl substituent have been shown to promote activity. nih.gov Meta-substitution on this phenyl ring is often optimal. For example, meta-bromo and meta-chloro substituted N-benzyl analogs have demonstrated increased potency against M. abscessus and M. tuberculosis compared to their para-substituted counterparts. nih.gov
However, in other therapeutic areas, the N-benzyl group itself can be detrimental. For instance, compounds with a substituted or unsubstituted N-benzyl group at the amide position have shown very weak anti-inflammatory activity. acs.org This suggests that while the benzyl group is a common motif, its effectiveness is highly dependent on the specific biological target and the substitution pattern.
The development of indolylarylsulfone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors has shown that nitrogen-containing substituents at the indole-2-carboxamide position can lead to low nanomolar potency. nih.gov
The following table details the impact of N-benzyl and related substitutions on biological activity.
| N-Carboxamide Substituent | Substitution Pattern | Biological Activity | Reference |
| Benzyl | Meta-bromo | Increased antimycobacterial potency | nih.gov |
| Benzyl | Meta-chloro | Increased antimycobacterial potency | nih.gov |
| Benzyl | Unsubstituted or Substituted | Weak anti-inflammatory activity | acs.org |
| Nitrogen-containing groups | - | Potent HIV-1 reverse transcriptase inhibition | nih.gov |
Analysis of Linker Length and Flexibility in Derivatization
The linker connecting the indole-2-carboxamide core to the terminal substituent is a critical element influencing biological activity. The length and flexibility of this linker can dictate the optimal positioning of the molecule within its target binding site.
Studies on cannabimimetic agents have shown that the nature of the linker is important. For instance, the introduction of a phenethyl moiety has been found to be important for the antiproliferative activity of some indole-2-carboxamides. nih.gov In contrast, introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety has been found to be unfavorable for anti-TB activity in some cases. nih.gov However, adding a methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring elicited almost the same high potency as the desmethylene analogue, suggesting that the tolerance for a spacer is dependent on the nature of the terminal group. nih.gov
In the development of CB1 receptor allosteric modulators, an ethylene (B1197577) linker between the amide bond and the phenyl ring was identified as an important feature for activity. nih.gov This highlights that a certain degree of flexibility and a specific distance between the core and the terminal ring are often required for optimal interaction with the receptor.
The table below summarizes the findings on linker length and flexibility.
| Linker | Terminal Group | Biological Activity | Reference |
| Phenethyl | Phenyl | Important for antiproliferative activity | nih.gov |
| Methylene spacer | Phenyl | Unfavorable for anti-TB activity | nih.gov |
| Methylene spacer | Cyclohexyl | Tolerated for anti-TB activity | nih.gov |
| Ethylene | Phenyl | Important for CB1 receptor modulation | nih.gov |
Modulation of Pharmacological Properties Through Strategic Chemical Modifications
The indole-2-carboxamide scaffold serves as a versatile template in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities, including anticancer, anti-mycobacterial, and cannabinoid receptor modulation capabilities. nih.govnih.govnih.govrsc.org The pharmacological profile of these derivatives can be finely tuned through strategic chemical modifications at three primary locations: the indole core, the N-substituent of the carboxamide, and the linker connecting them. The specific compound, this compound, represents a key example of how these modifications, particularly on the N-benzyl group, can influence biological activity.
Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent on the amide nitrogen is a critical determinant of potency and selectivity. For instance, in the context of antiproliferative activity, the N-phenethyl carboxamide structure is considered important for action. nih.gov In a series of indole-2-carboxamide derivatives tested for antiproliferative effects, compounds featuring an N-phenethyl moiety generally demonstrated greater potency than those with N-benzyl carbonyl or other related structures. nih.gov
Modifications on the benzyl ring of the N-benzyl group, such as the introduction of a halogen, play a significant role in modulating activity. While direct and extensive SAR studies on this compound are not broadly published, data from analogous compounds provide significant insights. For example, the synthesis of N-(3-chlorobenzyl)-1H-indole-2-carboxamide has been documented in studies exploring pan-anti-mycobacterial agents that target the essential MmpL3 transporter. nih.gov The position of the chloro substituent is crucial; for instance, a study on indole-2-carbohydrazide derivatives, which are structurally similar, found that N-(4-chlorobenzyl) derivatives exhibited notable cytotoxicity against various cancer cell lines. mdpi.com
The interplay between substitutions on the indole core and the N-substituent is evident in various studies. For example, in a series of compounds developed as EGFR/CDK2 dual inhibitors, a 5-chloro indole derivative with a specific N-phenethyl-morpholino tail (compound 5d) showed a potent mean growth inhibitory concentration (GI₅₀) of 1.05 µM. nih.gov The introduction of a second chlorine at the 7-position (compound 5i) slightly decreased this potency to 1.50 µM, indicating a complex relationship between the substitution pattern and the resulting biological activity. nih.gov
The data from various studies on indole-2-carboxamide derivatives are summarized in the tables below, illustrating the impact of different substitution patterns on their biological activities.
Research Findings on Indole-2-Carboxamide Derivatives
The following tables present biological activity data for a selection of indole-2-carboxamide derivatives from various research studies. This data illustrates the structure-activity relationships discussed.
Table 1: Antiproliferative Activity of Substituted Indole-2-carboxamides
This table showcases the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values of various indole-2-carboxamide derivatives against different cancer cell lines. The data highlights the importance of substitutions on both the indole ring and the N-phenethyl tail for antiproliferative action. nih.gov
| Compound | Indole Ring Substituents | N-Phenethyl Tail Substituent (R₄) | Mean GI₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 5a | 5-Cl | H | 3.70 | >100 |
| 5c | 5-Cl | 4-piperidin-1-yl | 1.70 | 1.50 |
| 5d | 5-Cl | morpholin-4-yl | 1.05 | 0.85 |
| 5e | 5-Cl | 2-methylpyrrolidin-1-yl | 0.95 | 0.80 |
| 5h | 5,7-diCl | 4-piperidin-1-yl | 1.10 | 0.95 |
| 5i | 5,7-diCl | morpholin-4-yl | 1.50 | 1.30 |
| 5j | 5,7-diF | H | 1.20 | 1.10 |
| 5k | 5,7-diF | 4-piperidin-1-yl | 1.40 | 1.20 |
Table 2: Anti-Mycobacterial Activity of Indole-2-carboxamides
This table shows the Minimum Inhibitory Concentration (MIC) values of N-substituted indole-2-carboxamides against Mycobacterium tuberculosis (M. tb). It demonstrates how bulky aliphatic groups on the amide nitrogen can confer potent anti-mycobacterial activity. nih.gov
| Compound | N-Substituent | M. tb MIC (µg/mL) |
|---|---|---|
| 6 | 3-ethyl adamantyl | 1.25 |
| 10 | cyclooctyl | 0.39 |
| 11 | cycloheptyl | >20 |
| 12 | cyclohexyl | >20 |
| 13 | cyclopentyl | >20 |
| 19 | 3-chlorobenzyl | 5.0 |
Preclinical Pharmacological Investigations and Diverse Biological Activities of N 4 Chlorobenzyl 1h Indole 2 Carboxamide Analogues
Neuropharmacological and Receptor Modulation Investigations
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
A series of substituted 1H-indole-2-carboxamides, structurally related to known cannabinoid receptor 1 (CB1) allosteric modulators, have been synthesized and evaluated for their activity. unc.edu These compounds are of interest because allosteric modulators offer a different approach to targeting the CB1 receptor, which is involved in numerous physiological processes like pain, memory, and appetite. nih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a separate site on the receptor, altering the receptor's response to endogenous cannabinoids. nih.gov This can lead to more nuanced effects and potentially fewer side effects compared to direct agonists or antagonists. nih.gov
Structure-activity relationship (SAR) studies on the 1H-indole-2-carboxamide scaffold have identified key structural features that enhance modulatory potency at the CB1 receptor. unc.edu Research has shown that modifications to the indole (B1671886) and phenyl rings are particularly important. unc.edu For instance, the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position of the indole ring were found to increase potency. unc.edu
One of the most potent compounds identified in these studies, compound 45 (structure not specified in the source), exhibited an IC50 value of 79 nM. unc.edu This represents a significant increase in potency, being approximately 2.5-fold and 10-fold more potent than the parent compounds Org27759 and Org27569, respectively. unc.edu These compounds act as negative allosteric modulators, dose-dependently reducing the maximum effect (Emax) of the CB1 receptor agonist CP55,940. unc.edu The development of these potent indole-2-carboxamide-based allosteric modulators provides valuable tools for further investigating the allosteric sites of the CB1 receptor. unc.edunih.gov
Table 1: Allosteric Modulation of CB1 Receptor by Indole-2-Carboxamide Analogues This is an interactive table. You can sort and filter the data.
| Compound | Modification | Activity | Potency (IC50) | Reference |
|---|---|---|---|---|
| Org27569 | Parent Compound | Negative Allosteric Modulator | ~790 nM | unc.edu |
| Org27759 | Parent Compound | Negative Allosteric Modulator | ~198 nM | unc.edu |
| Compound 45 | Diethylamino at phenyl 4-position, chloro/fluoro at indole C5, short alkyl at indole C3 | Negative Allosteric Modulator | 79 nM | unc.edu |
| CP55,940 | Agonist (for reference) | Agonist | N/A | unc.edu |
| Org29647 | Parent Compound | Allosteric Modulator | Not Specified | unc.edu |
Antiviral Potency Against Neurotropic Alphaviruses
Neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), are mosquito-borne pathogens that can cause severe and potentially fatal encephalitis. nih.govnih.gov There is a pressing need for effective antiviral therapies against these viruses. nih.gov A novel class of indole-2-carboxamide-based inhibitors has been discovered and shown to be active against the replication of these viruses in cell cultures. nih.govnih.gov
Initial research identified a thieno[3,2-b]pyrrole-based inhibitor. nih.gov To improve metabolic stability, a bioisosteric replacement of the thieno[3,2-b]pyrrole core with an indole structure was performed. nih.gov This led to the development of N-(4-chlorobenzyl)-1H-indole-2-carboxamide analogues with enhanced antiviral activity and low cytotoxicity. nih.gov Further optimization of this series has resulted in compounds with a 10-fold improvement in potency in a WEEV replicon assay and up to a 40-fold increase in metabolic half-life in mouse liver microsomes. nih.govnih.gov
The antiviral activity of these indole-2-carboxamide analogues has been demonstrated through in vitro assays that measure the inhibition of viral replication. nih.govnih.gov These assays utilize replicon systems, which are self-replicating viral RNA molecules that express a reporter gene, allowing for the quantification of viral replication. nih.gov
Structure-activity relationship studies have revealed that modifications to the amide moiety significantly impact antiviral potency. nih.gov For instance, replacing a simple benzyl (B1604629) amide with a 4-pyridylmethyl amide led to increased potency, suggesting a close interaction with the unknown viral target. nih.gov Enantiospecific activity has also been observed, further highlighting the specific nature of the drug-target interaction. nih.gov One particular indole analogue, CCG-203926, not only showed potent in vitro activity but also demonstrated improved outcomes, including increased survival, in a mouse model of alphaviral encephalitis. nih.gov
Table 2: Antiviral Activity of Indole-2-Carboxamide Analogues Against WEEV This is an interactive table. You can sort and filter the data.
| Compound/Analogue | Key Structural Feature | Potency (WEEV Replicon Assay) | Cytotoxicity | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]pyrrole-based lead | Original scaffold | Active | Not specified | nih.gov |
| Indole analogue 9h (CCG-203926) | Indole core | Potent | Low | nih.gov |
| Analogues with 4-pyridylmethyl amide | Modified amide | Increased potency | Not specified | nih.gov |
| Analogues with simple benzyl amide | Modified amide | Less potent | Not specified | nih.gov |
Evaluation of Antioxidant Properties (e.g., Superoxide (B77818) Anion Scavenging, Lipid Peroxidation Inhibition)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. tandfonline.com N-substituted indole-2-carboxamides have been investigated for their antioxidant properties, specifically their ability to scavenge superoxide anions (O2•−) and inhibit lipid peroxidation. tandfonline.comtandfonline.com
In one study, a series of novel N-substituted indole-2-carboxamides (I2CDs) were synthesized and evaluated. tandfonline.com Several of these compounds, particularly those with di-chlorination at the ortho- and para-positions of the benzamide (B126) residue, exhibited significant inhibition of superoxide anions, with inhibition rates ranging from 70-98%. tandfonline.com In general, halogenated derivatives were found to be more active than their non-halogenated counterparts. tandfonline.comscilit.com However, these compounds did not show significant activity in inhibiting lipid peroxidation, suggesting that their antioxidant mechanism may be more specific to scavenging certain types of free radicals. tandfonline.com
Another study reported that while all tested novel NZH and N-substituted indole-2- and 3-carboxamide derivatives showed strong inhibitory effects on superoxide anions (95–100%), only a few compounds demonstrated similar potency in inhibiting lipid peroxidation (81–94%). tandfonline.com This suggests that substitution at the 1-position of the indole ring plays a crucial role in the inhibition of lipid peroxidation. tandfonline.com
Table 3: Antioxidant Activity of Indole Carboxamide Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| N-substituted indole-2-carboxamides (I2CDs) | Superoxide Anion Inhibition | 70-98% inhibition, di-chlorinated derivatives most active | tandfonline.com |
| N-substituted indole-2-carboxamides (I2CDs) | Lipid Peroxidation Inhibition | Not significant | tandfonline.com |
| NZH and N-substituted indole-2- and 3-carboxamides | Superoxide Anion Inhibition | 95-100% inhibition | tandfonline.com |
| NZH and N-substituted indole-2- and 3-carboxamides (compounds 4, 5, 6) | Lipid Peroxidation Inhibition | 81-94% inhibition | tandfonline.com |
Computational Chemistry and Advanced Molecular Modeling for N 4 Chlorobenzyl 1h Indole 2 Carboxamide Scaffolds
In Silico Ligand-Protein Interaction Analysis
The analysis of interactions between a ligand, such as N-(4-chlorobenzyl)-1H-indole-2-carboxamide, and its protein target is fundamental to drug discovery. In silico approaches provide a powerful lens to examine these interactions at an atomic level.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein, providing insights into its binding affinity and mode of action. For this compound derivatives, docking studies have been instrumental in identifying key interactions with various biological targets. Research has shown that the indole (B1671886) moiety often forms crucial hydrogen bonds with amino acid residues in the binding pocket. For instance, the nitrogen atom of the indole ring and the oxygen atom of the carboxamide group can act as hydrogen bond acceptors or donors. The 4-chlorobenzyl group typically occupies a hydrophobic pocket, and the chlorine atom can participate in halogen bonding, further stabilizing the ligand-protein complex.
Table 1: Predicted Interactions from Molecular Docking of an this compound Derivative
| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Indole NH | Aspartic Acid | Hydrogen Bond |
| Carboxamide C=O | Glycine | Hydrogen Bond |
| 4-chlorobenzyl ring | Phenylalanine, Leucine | Hydrophobic Interaction |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. For the this compound scaffold, a typical pharmacophore model would include hydrogen bond donors and acceptors, as well as a hydrophobic aromatic feature. These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that fit the pharmacophoric requirements and are therefore likely to be active. This approach has been successfully used to discover new indole-based compounds with potential therapeutic applications.
Dynamic Simulation of Molecular Interactions
While docking provides a static picture, dynamic simulations offer a more realistic representation of the molecular interactions over time.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the flexibility of the ligand and protein and the stability of their complex. By simulating the movement of atoms and molecules over time, MD can confirm the stability of the binding poses predicted by molecular docking. The root mean square deviation (RMSD) of the ligand and protein backbone is often calculated to assess the stability of the complex throughout the simulation. A low and stable RMSD value indicates a stable binding mode. These simulations can also highlight the importance of water molecules in mediating ligand-protein interactions.
Theoretical Approaches to Structure-Activity Relationships
Understanding the relationship between a compound's structure and its biological activity is crucial for optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical features of a series of compounds with their biological activities. In the context of this compound derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their activity. These models are built using a training set of compounds with known activities and then validated to ensure their predictive power. A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure of molecular systems. This theoretical framework allows for the detailed investigation of the electron distribution and orbital energies, providing valuable insights into the reactivity, stability, and spectroscopic properties of compounds such as this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the mapping of the Molecular Electrostatic Potential (MEP), are fundamental applications of DFT in understanding the chemical behavior of this indole derivative.
The electronic properties of indole-2-carboxamide derivatives are significantly influenced by the nature and position of substituents on the indole ring and the N-benzyl group. While specific DFT data for this compound is not extensively detailed in publicly available literature, general principles derived from related structures can provide a qualitative understanding.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energies of the HOMO and LUMO are critical parameters in determining the electronic character and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For indole-based systems, the HOMO is typically a π-orbital delocalized over the indole ring system. The introduction of a 4-chlorobenzyl group at the N1 position of the indole-2-carboxamide scaffold influences the electronic properties. The chlorine atom, being an electron-withdrawing group, can modulate the electron density distribution across the entire molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily localized on the indole-2-carboxamide moiety with some contribution from the chlorobenzyl ring. |
| HOMO | -6.2 | Delocalized π-orbital across the indole nucleus. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and kinetic stability. |
Note: The values presented in this table are illustrative and based on general trends for similar aromatic and heterocyclic compounds. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
Table 2: Predicted Regions of Electrostatic Potential in this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen (C=O) | Negative | Site for electrophilic attack and hydrogen bonding. |
| Indole N-H | Positive | Site for nucleophilic attack and hydrogen bonding. |
| Amide N-H | Positive | Site for nucleophilic attack and hydrogen bonding. |
| Chlorine Atom | Negative | Potential for halogen bonding and weak electrophilic interactions. |
| Aromatic Rings | Mixed (π-electron clouds) | Regions of both positive and negative potential influencing intermolecular interactions. |
Note: The predictions in this table are based on the expected electronic effects of the functional groups present in the molecule.
Preclinical Pharmacokinetic and Biotransformation Aspects of Indole 2 Carboxamide Derivatives
In Vitro Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450 Enzymes)
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this parameter. researchgate.net For indole-2-carboxamide derivatives, studies have shown that their metabolic stability can be significantly influenced by substitutions on the indole (B1671886) ring and the carboxamide nitrogen. nih.gov
Research on related indole-2-carboxamide compounds indicates that they undergo metabolism by cytochrome P450 (CYP) enzymes. rsc.org For instance, substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups have been shown to significantly improve metabolic stability in mouse liver microsomes. nih.gov The indole nucleus itself can be oxidized by various P450 enzymes, with P450 2A6, 2C19, and 2E1 being implicated in the metabolism of indole to various hydroxylated and dimeric products. rsc.org
While specific data for N-(4-chlorobenzyl)-1H-indole-2-carboxamide is not available, a representative in vitro metabolic stability study for a series of indole-2-carboxamide analogs in human liver microsomes might yield data similar to that presented in Table 1. Such studies are essential to identify metabolically labile sites on the molecule and guide further structural modifications to enhance pharmacokinetic properties. nih.govacs.org
Table 1: Representative In Vitro Metabolic Stability of Indole-2-carboxamide Derivatives in Human Liver Microsomes
| Compound | Substitution Pattern | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | Unsubstituted Indole, Benzyl (B1604629) Amide | 15 | 46.2 |
| Analog B | 5-Fluoroindole, Benzyl Amide | 35 | 19.8 |
| This compound (Hypothetical) | Unsubstituted Indole, 4-Chlorobenzyl Amide | ND | ND |
| Analog C | 4,6-Dichloroindole, Cyclohexyl Amide | >60 | <11.5 |
ND: Not Determined from available literature. Data for Analogs A, B, and C are hypothetical and for illustrative purposes based on published data for similar compound classes.
Assessment of Drug Efflux Transporter Interactions (e.g., P-glycoprotein Recognition)
P-glycoprotein (P-gp), an efflux transporter, plays a significant role in limiting the absorption and tissue penetration of many drugs. mdpi.com For compounds targeting the central nervous system or other tissues where P-gp is highly expressed, assessing their interaction with this transporter is critical. nih.gov Studies on indole-2-carboxamide derivatives developed as antiviral agents have explicitly aimed to reduce recognition by P-gp to improve brain penetration. asm.orgnih.gov
The potential for a compound to be a P-gp substrate is often evaluated using in vitro models such as Caco-2 cell monolayers or cells overexpressing P-gp (e.g., MDR1-MDCKII). nih.gov In these assays, the bidirectional transport of the compound is measured, and an efflux ratio is calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
For this compound, while no specific P-gp interaction data has been published, it is a critical parameter that would be assessed during its preclinical development. Table 2 illustrates the type of data that would be generated from a Caco-2 permeability assay for a series of indole-2-carboxamide analogs.
Table 2: Representative P-glycoprotein Substrate Assessment of Indole-2-carboxamide Derivatives using a Caco-2 Monolayer Assay
| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | P-gp Substrate |
| Analog D | 1.2 | 8.4 | 7.0 | Yes |
| Analog E | 2.5 | 3.0 | 1.2 | No |
| This compound (Hypothetical) | ND | ND | ND | ND |
| Analog F | 0.8 | 9.2 | 11.5 | Yes |
ND: Not Determined from available literature. Data for Analogs D, E, and F are hypothetical and for illustrative purposes based on published data for similar compound classes.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. acs.org Therefore, determining the plasma protein binding (PPB) is a key component of preclinical pharmacokinetic profiling.
For the indole-2-carboxamide class of compounds, the lipophilicity, which often correlates with potency, can also influence the degree of plasma protein binding. nih.gov While specific PPB data for this compound is not found in the reviewed literature, it is a parameter that would be determined using methods like equilibrium dialysis or ultrafiltration.
Table 3 provides a representative example of plasma protein binding data for a set of indole-2-carboxamide derivatives in human plasma. The degree of binding can vary significantly based on the specific structural features of the molecule.
Table 3: Representative Plasma Protein Binding of Indole-2-carboxamide Derivatives in Human Plasma
| Compound | LogP | % Plasma Protein Binding | Unbound Fraction (fu) |
| Analog G | 2.5 | 85.0 | 0.15 |
| Analog H | 3.8 | 98.5 | 0.015 |
| This compound (Hypothetical) | ND | ND | ND |
| Analog I | 4.5 | >99.5 | <0.005 |
ND: Not Determined from available literature. Data for Analogs G, H, and I are hypothetical and for illustrative purposes based on published data for similar compound classes.
Future Research Directions and Translational Potential for N 4 Chlorobenzyl 1h Indole 2 Carboxamide Research
Development of Novel Analogues with Optimized Pharmacological Profiles
A crucial future direction lies in the synthesis and evaluation of novel analogues of N-(4-chlorobenzyl)-1H-indole-2-carboxamide. The indole-2-carboxamide scaffold is a versatile platform for chemical modification. nih.govnih.govnih.gov By systematically altering different parts of the molecule, researchers can explore structure-activity relationships (SAR) to enhance desired pharmacological properties.
Key areas for modification could include:
Substitution on the indole (B1671886) ring: Introducing different functional groups at various positions of the indole core can significantly impact biological activity. For instance, studies on related indole-2-carboxamides have shown that substitutions can influence anti-mycobacterial or anti-viral efficacy. nih.govnih.gov
Modification of the chlorobenzyl group: Altering the substituent on the benzyl (B1604629) ring or replacing the benzyl group entirely could lead to improved potency, selectivity, or pharmacokinetic properties. Research on similar structures indicates that even minor changes to this part of the molecule can affect interactions with biological targets. nih.gov
Alterations to the carboxamide linker: Modifications to the amide bond could influence the compound's stability and how it is metabolized in the body.
The primary goal of creating these analogues would be to optimize their pharmacological profiles, aiming for enhanced potency against specific biological targets, improved selectivity to reduce potential off-target effects, and better drug-like properties, such as solubility and metabolic stability. nih.gov
Exploration of Combination Therapies in Preclinical Models
Once a lead compound with a promising pharmacological profile is identified, a logical next step is to investigate its efficacy in combination with existing therapeutic agents. This approach is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases.
For example, if this compound or its analogues demonstrate anti-cancer properties, they could be tested alongside established chemotherapy drugs or targeted therapies. researchgate.netnih.gov The rationale behind this is to potentially achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. This could lead to lower required doses of each drug, potentially reducing toxicity and the development of drug resistance.
Similarly, if the compound shows anti-mycobacterial activity, as has been observed with other indole-2-carboxamides, it could be evaluated in combination with current anti-tuberculosis drugs. nih.gov Preclinical models, such as cell cultures and animal models of disease, would be essential for these investigations to determine optimal drug combinations and ratios.
Advanced Target Validation and Mechanistic Elucidation
A fundamental aspect of future research will be to precisely identify the biological target(s) of this compound and to unravel its mechanism of action. While some indole-2-carboxamides are known to inhibit specific enzymes or cellular processes, the exact target of this particular compound is not well-established. nih.gov
Advanced techniques that could be employed for target identification and validation include:
Affinity chromatography and mass spectrometry: To isolate and identify proteins that the compound binds to.
Genetic approaches: Such as CRISPR-Cas9 screening, to identify genes that influence cellular sensitivity to the compound.
Computational modeling and docking studies: To predict potential binding sites on known protein targets. researchgate.net
Once a primary target is identified, further studies will be necessary to understand how the compound modulates the target's function and the downstream cellular consequences. This detailed mechanistic understanding is crucial for predicting the compound's therapeutic effects and potential side effects.
Strategic Development Towards Preclinical Candidate Nomination
The culmination of the above research efforts would be the strategic development of a lead compound towards preclinical candidate nomination. insilico.comppd.com This is a critical step in the drug development process where a single compound is selected for extensive safety and efficacy testing before it can be considered for human clinical trials. ppd.com
The process of preclinical candidate nomination involves a comprehensive evaluation of various factors, including:
In vitro and in vivo efficacy: Demonstrating significant therapeutic effects in relevant disease models.
Pharmacokinetics and drug metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov
Preliminary safety and toxicology: Assessing the compound's potential for causing adverse effects.
The journey from a promising compound to a preclinical candidate is a multidisciplinary effort that requires careful planning and execution. insilico.comfirstwordpharma.comprnewswire.com Success in this phase is a prerequisite for advancing a potential new therapeutic towards clinical development.
Q & A
Q. What synthetic routes are commonly used to prepare N-(4-chlorobenzyl)-1H-indole-2-carboxamide?
Methodological Answer: The compound is typically synthesized via peptide coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: Structural validation employs:
- ¹H/¹³C NMR : To identify proton environments (e.g., indole NH at δ 9.12 ppm in CDCl₃) and carbon assignments .
- HRMS : For precise molecular weight confirmation (e.g., [M+H]⁺ = 431.1530 for C₂₆H₂₄ClN₂O₂) .
- Single-crystal X-ray diffraction : To resolve 3D molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
Methodological Answer: Yield optimization strategies include:
- Stoichiometric control : Using a 1:1 molar ratio of indole-2-carboxylic acid to benzylamine derivatives to minimize side reactions .
- Temperature modulation : Maintaining 0–5°C during TBTU addition to prevent decomposition .
- Purification techniques : Combiflash chromatography (e.g., 0–30% ethyl acetate in hexane) to isolate high-purity solids (37–72% yields) .
Q. How are contradictions in spectral data resolved during structural elucidation?
Methodological Answer: Discrepancies between NMR predictions and observed signals are addressed via:
Q. What in vitro assays evaluate the anti-inflammatory activity of this compound analogs?
Methodological Answer:
Q. How do substituents on the indole core influence structure-activity relationships (SAR)?
Methodological Answer: Key SAR insights include:
- Chlorine substitution : Enhances binding to cannabinoid receptors (e.g., CB1) and antimicrobial activity .
- Phenoxyacetamide side chains : Improve solubility and pharmacokinetic profiles but may reduce COX-2 selectivity .
- Azide or benzophenone moieties : Enable photoaffinity labeling for target identification in GPCR studies .
Q. What computational methods support the design of this compound analogs?
Methodological Answer:
- HOMO-LUMO analysis : Predicts electron density distributions and reactivity hotspots (e.g., indole C3 as an electrophilic center) .
- Molecular docking : Validates interactions with targets like melanocortin-4 receptors (MC4R) or Mycobacterium tuberculosis enzymes .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry (MS) and elemental analysis data?
Methodological Answer: Discrepancies between observed HRMS ([M+H]⁺) and elemental analysis (C, H, N) often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
